6-(3,5-Difluorophenyl)-3-pyridinecarbaldehyde
Overview
Description
The compound “6-(3,5-Difluorophenyl)-3-pyridinecarbaldehyde” is likely an organic compound that contains a pyridine ring and a phenyl ring, both of which are common structures in organic chemistry . The presence of the aldehyde functional group (-CHO) suggests that it may be involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Claisen-Schmidt condensation . This involves the reaction of a carbonyl compound with a phenyl ring in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have two fluorine atoms attached, and the carbon atom connecting the rings would also have an aldehyde group attached .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the aldehyde group and the aromatic rings. For instance, it might undergo the Dimroth rearrangement, a type of isomerization of heterocycles .Scientific Research Applications
Synthesis and Structural Properties
- Synthesis Techniques and Biological Properties: Novel pyridine derivatives, closely related to 6-(3,5-Difluorophenyl)-3-pyridinecarbaldehyde, were synthesized using carbon-carbon coupling, characterized by XRD and spectroscopic techniques, and investigated for nonlinear optical and biological properties (Ghiasuddin et al., 2018).
Chemical Reactivity and Complex Formation
- Hydrazone Formation and Metal Complexes: Research on hydrazones formed from pyridinecarbaldehydes, closely related to the compound , explored their reactivity with metal ions and the properties of the resultant complexes, providing insights into molecular design for sensitive reagents (Odashima & Ishii, 1993).
Polymerization and Material Science
- Polymerization Initiators: A study demonstrated that pyridinecarbaldehyde imines, similar to this compound, can replace bipyridines in atom transfer polymerization, offering versatility and enabling homogeneous reactions (Haddleton et al., 1997).
Biochemical Analysis and Detection Techniques
- Spectrofluorimetric Analysis: A compound closely related to this compound was synthesized and used in the spectrofluorimetric determination of Fe(III) ions, highlighting its potential in biochemical analysis (Cha & Park, 1996).
Mechanism of Action
Target of Action
A structurally similar compound, (2s)-6-(2,4-diamino-6-ethylpyrimidin-5-yl)-2-(3,5-difluorophenyl)-4-(3-methoxypropyl)-2h-1,4-benzoxazin-3(4h)-one, has been reported to target renin . Renin is an enzyme involved in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties and interactions of 6-(3,5-Difluorophenyl)-3-pyridinecarbaldehyde are not well-documented in the literature. Compounds with similar structures have been studied. For instance, fluorinated chalcone derivatives have been shown to exhibit significant biological activities, including antibacterial, antifungal, and antioxidant effects . These compounds can interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
The cellular effects of this compound are not well-studied. Fluorinated compounds have been shown to influence cell function. For example, the fluorine-containing compound N′-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to increase the electric barrier for anion permeation into the hydrophobic region of the membrane and reduce the conductance of anion-permeable syringomycin pores .
Molecular Mechanism
Fluorinated compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. The dosage effects of a compound can vary widely depending on the specific animal model used, the route of administration, and the duration of treatment .
Metabolic Pathways
Fluorinated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of a compound can be influenced by various factors, including its chemical properties, the presence of transporters or binding proteins, and the physiological conditions of the cells or tissues .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by various factors, including targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-(3,5-difluorophenyl)pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTZKWZSLBADAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240790 | |
Record name | 6-(3,5-Difluorophenyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898404-56-3 | |
Record name | 6-(3,5-Difluorophenyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898404-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3,5-Difluorophenyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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